4-(2-methoxyethanesulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethanesulfonyl)aniline is an organic compound with the molecular formula C9H13NO3S. It is a derivative of aniline, where the aniline ring is substituted with a 2-methoxyethanesulfonyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Anilines and their derivatives are known to interact with various enzymes and receptors in biological systems
Mode of Action
Anilines, in general, are known to undergo various biochemical transformations, including N-hydroxylation The presence of the methoxyethanesulfonyl group may influence these interactions, but specific details are not available
Biochemical Pathways
Anilines are known to be involved in various metabolic pathways, including those related to nitrogen fixation and metabolism . The methoxyethanesulfonyl group may alter the compound’s involvement in these pathways. More research is needed to understand the compound’s effects on biochemical pathways.
Pharmacokinetics
Anilines are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted primarily via the kidneys
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems in which they are present
Action Environment
Factors such as pH, temperature, and the presence of other substances can potentially influence the action of anilines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethanesulfonyl)aniline typically involves the reaction of aniline with 2-methoxyethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at elevated temperatures (around 60°C) for about an hour. After the reaction, the product is purified using column chromatography with solvents like ethyl acetate and hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(2-Methoxyethanesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethyl)aniline
- 4-(2-Methoxyethanesulfonyl)phenol
- 4-(2-Methoxyethanesulfonyl)benzene
Uniqueness
4-(2-Methoxyethanesulfonyl)aniline is unique due to the presence of both the methoxyethanesulfonyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-methoxyethylsulfonyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBNRMHGGYACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.